2-amino-N-(prop-2-yn-1-yl)benzamide
Overview
Description
The compound "2-amino-N-(prop-2-yn-1-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which "2-amino-N-(prop-2-yn-1-yl)benzamide" belongs. Benzamides are a class of compounds that have a benzoyl group attached to an amine. They are of interest due to their potential biological activities and use as intermediates in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of benzamide derivatives can involve multi-component reactions, as seen in the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which are obtained from isatoic anhydride, primary amines, and 2-bromoacethophenone . Another method involves the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines to yield N-(1-alkylamino-2,2-dichloroethyl)benzamides . These methods highlight the versatility in the synthesis of benzamide derivatives, which could be applicable to the synthesis of "2-amino-N-(prop-2-yn-1-yl)benzamide" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined to crystallize in the monoclinic space group with specific unit cell dimensions . These techniques provide detailed information about the bonding and geometry of the molecules, which is crucial for understanding their chemical behavior.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. For instance, α-bromo-N-benzyl-propionamide reacts with sodium hydride to yield 2-amino-oxazolidinones . The reactivity of the benzamide group can be influenced by substituents on the benzene ring or the amide nitrogen, which can affect the outcome of reactions and the formation of products.
Physical and Chemical Properties Analysis
The physical properties such as melting points and solubility can be determined experimentally. For example, the melting point of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was found to be in the range of 164.9°C–165.8°C . The chemical properties, including reactivity and stability, can be inferred from the molecular structure and the presence of functional groups. The presence of electron-withdrawing or electron-donating substituents can significantly alter these properties .
Scientific Research Applications
Application 1: Quantitative Thiol Reactivity Profiling
- Summary of Application : This compound is used in a chemoproteomic platform called ‘QTRP’ (quantitative thiol reactivity profiling). This platform is used to analyze redox and electrophile reactive cysteine proteomes .
- Methods of Application : The reactive cysteinome from cell or tissue samples is labeled with a commercially available thiol-reactive probe IPM (2-iodo-N-(prop-2-yn-1-yl)acetamide). The protein samples are then processed into tryptic peptides and tagged with isotopically labeled azido-biotin reagents containing a photo-cleavable linker via click chemistry reaction .
- Results or Outcomes : This protocol has been used for mining H2O2-sensitive cysteines and for determining the intrinsic reactivity of cysteines in a complex proteome .
Application 2: Visible-light-induced Oxidative Formylation
- Summary of Application : 2-amino-N-(prop-2-yn-1-yl)benzamide is used in a visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines .
- Methods of Application : The process involves the use of molecular oxygen in the absence of an external photosensitizer .
- Results or Outcomes : The process affords the corresponding formamides in good yields under mild conditions .
Application 3: Synthesis of Imidazo[1,2-a]pyridines
- Summary of Application : 2-amino-N-(prop-2-yn-1-yl)benzamide is used in the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines .
- Methods of Application : This method provides an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
- Results or Outcomes : The outcomes of this method are not specified in the source .
Application 4: Histone Deacetylase (HDAC) Inhibitors
- Summary of Application : This compound is used in the development of cancer drugs by combining the inhibitory activity of breakpoint cluster Abl (Bcr-Abl) and HDAC .
- Methods of Application : The specific methods of application are not specified in the source .
- Results or Outcomes : The outcomes of this method are not specified in the source .
Application 5: DNA Photocleavage and Cytotoxicity Studies
- Summary of Application : This compound is used in the synthesis of 2-Amino-N′-aroyl (het)arylhydrazides, which are studied for their DNA photocleavage properties and cytotoxicity against Melanoma CarB Cell Lines .
- Methods of Application : The specific methods of application are not specified in the source .
- Results or Outcomes : The best photocleaver, the compound 9, was active at concentrations as low as 2 μΜ. The iodo derivative 17 was identified as a potent cytotoxic agent .
properties
IUPAC Name |
2-amino-N-prop-2-ynylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKEYHFNHZYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377443 | |
Record name | 2-Amino-N-(prop-2-yn-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(prop-2-yn-1-yl)benzamide | |
CAS RN |
4943-83-3 | |
Record name | 2-Amino-N-(prop-2-yn-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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